molecular formula C5H7N3O2S B15263828 2-Pyrimidinemethanesulfonamide

2-Pyrimidinemethanesulfonamide

Cat. No.: B15263828
M. Wt: 173.20 g/mol
InChI Key: GAUMZOPTBGOMFC-UHFFFAOYSA-N
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Description

2-Pyrimidinemethanesulfonamide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are found in many vital natural compounds, such as vitamins and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinemethanesulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: 2-Pyrimidinemethanesulfonamide is unique due to its specific pyrimidine structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its ability to bind to human estrogen receptor alpha and CDK2/Cyclin proteins sets it apart from other similar compounds .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

pyrimidin-2-ylmethanesulfonamide

InChI

InChI=1S/C5H7N3O2S/c6-11(9,10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H2,6,9,10)

InChI Key

GAUMZOPTBGOMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CS(=O)(=O)N

Origin of Product

United States

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